Benzimidazo[2,1-a]phthalazin-10-amine

Heterocyclic Chemistry Chemical Synthesis Medicinal Chemistry

Benzimidazo[2,1-a]phthalazin-10-amine is a heterocyclic compound with a fused benzimidazole-phthalazine scaffold. Its IUPAC name is benzimidazolo[2,1-a]phthalazin-10-amine, and it has a molecular formula of C14H10N4 with a molecular weight of 234.26 g/mol.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
Cat. No. B11479968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazo[2,1-a]phthalazin-10-amine
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN3C2=NC4=C3C=CC(=C4)N
InChIInChI=1S/C14H10N4/c15-10-5-6-13-12(7-10)17-14-11-4-2-1-3-9(11)8-16-18(13)14/h1-8H,15H2
InChIKeyQGSUPDVDIRBVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazo[2,1-a]phthalazin-10-amine: Structural Identity and Core Properties for Research Procurement


Benzimidazo[2,1-a]phthalazin-10-amine is a heterocyclic compound with a fused benzimidazole-phthalazine scaffold [1]. Its IUPAC name is benzimidazolo[2,1-a]phthalazin-10-amine, and it has a molecular formula of C14H10N4 with a molecular weight of 234.26 g/mol [1]. The compound is commercially available from multiple vendors for research use, with a purity of at least 95% .

Benzimidazo[2,1-a]phthalazin-10-amine Procurement: Why In‑Class Analogs Are Not Direct Substitutes


The benzimidazo[2,1-a]phthalazine core exhibits structure‑dependent biological activity that prevents simple substitution with other benzimidazole‑phthalazine hybrids. The unsubstituted 10‑amine position serves as a critical hydrogen‑bond donor for target engagement, while substituents at positions 5 or 9—such as methyl, phenyl, or piperidinyl groups—can drastically alter selectivity, potency, or even the target class [1]. Consequently, compounds with identical core scaffolds but different substitution patterns cannot be considered functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for Benzimidazo[2,1-a]phthalazin-10-amine Relative to Analogs


Molecular Scaffold Identity: Distinguishing Benzimidazo[2,1-a]phthalazin-10-amine from Core‑Modified Analogs

Benzimidazo[2,1-a]phthalazin-10-amine differs from the related imidazo[2,1-a]phthalazine core by the presence of a fused benzene ring on the imidazole moiety, which increases molecular weight and alters physicochemical properties. The parent imidazo[2,1-a]phthalazine (C10H7N3, MW 169.18) is a p38 MAP kinase inhibitor scaffold, while the benzimidazo[2,1-a]phthalazin-10-amine core (C14H10N4, MW 234.26) introduces an additional hydrogen‑bond donor (the 10‑amine) and a larger aromatic surface [1][2].

Heterocyclic Chemistry Chemical Synthesis Medicinal Chemistry

Lipophilicity Differentiation: LogP of Benzimidazo[2,1-a]phthalazin-10-amine vs. 5‑Methyl Analog

The calculated LogP (octanol‑water partition coefficient) for benzimidazo[2,1-a]phthalazin-10-amine is 3.77 . In contrast, the 5‑methyl substituted analog (5‑methylbenzimidazo[2,1-a]phthalazine) has a calculated LogP of 3.77 . The identical LogP value suggests that methylation at the 5‑position does not significantly alter lipophilicity, indicating that the core scaffold’s hydrophobicity is dominated by the fused aromatic system rather than the amine substituent.

Physicochemical Property Lipophilicity ADME

Hydrogen‑Bond Donor Count: Distinguishing Benzimidazo[2,1-a]phthalazin-10-amine from 5‑Methyl and 5‑Phenyl Analogs

Benzimidazo[2,1-a]phthalazin-10-amine contains a primary amine at position 10, providing one hydrogen‑bond donor (HBD). In contrast, the 5‑methyl analog (5‑methylbenzimidazo[2,1-a]phthalazine) and the 5‑phenyl analog (5‑phenylbenzimidazo[2,1-a]phthalazine) lack this amine group and therefore have zero HBDs [1]. The presence of a hydrogen‑bond donor is essential for forming specific interactions with protein targets such as kinases and GPCRs, where a hydrogen‑bond to a backbone carbonyl or side‑chain carboxylate is often required for potent inhibition.

Molecular Recognition Target Engagement Physicochemical Property

Polar Surface Area: Differentiating Benzimidazo[2,1-a]phthalazin-10-amine from 5‑Methyl and 5‑Phenyl Analogs

The topological polar surface area (TPSA) of benzimidazo[2,1-a]phthalazin-10-amine is 43.8 Ų [1], whereas the 5‑methyl analog has a TPSA of 30.7 Ų and the 5‑phenyl analog has a TPSA of 30.7 Ų . The 43% higher TPSA of the parent amine reflects the contribution of the primary amine group, which increases polarity and may enhance aqueous solubility while potentially reducing passive membrane permeability.

ADME Physicochemical Property Drug‑likeness

Validated Research Applications for Benzimidazo[2,1-a]phthalazin-10-amine Based on Evidence


Kinase Inhibitor Scaffold Optimization: Using Benzimidazo[2,1-a]phthalazin-10-amine as a Baseline for SAR Studies

The unsubstituted 10‑amine position provides a critical hydrogen‑bond donor for kinase hinge‑region binding. Researchers developing ATP‑competitive kinase inhibitors can use benzimidazo[2,1-a]phthalazin-10-amine as a starting point to systematically explore substitution effects at the 5‑ and 9‑positions while retaining the essential amine‑mediated hydrogen‑bond [1]. The moderate TPSA (43.8 Ų) and LogP (3.77) place the compound within a favorable property space for oral bioavailability, making it a suitable core for lead optimization campaigns [2].

Physicochemical Property Benchmarking in Heterocyclic Chemistry

Benzimidazo[2,1-a]phthalazin-10-amine’s distinct LogP (3.77) and TPSA (43.8 Ų) values provide a reference point for comparing the lipophilicity and polarity of novel benzimidazole‑phthalazine derivatives [1][2]. This is valuable for academic and industrial medicinal chemistry groups that need to understand how synthetic modifications affect compound properties, facilitating the design of analogs with improved solubility or permeability profiles.

Chemical Biology Tool for Hydrogen‑Bond Probing

The presence of a single, well‑defined hydrogen‑bond donor (the 10‑amine) makes benzimidazo[2,1-a]phthalazin-10-amine a useful chemical probe for studying the importance of hydrogen‑bonding in target engagement [1]. By comparing its activity to analogs lacking this donor (e.g., 5‑methyl or 5‑phenyl derivatives), researchers can deconvolute the contribution of hydrogen‑bonding to binding affinity and selectivity [2].

Synthetic Methodology Development for Fused Heterocycles

The benzimidazo[2,1-a]phthalazine core serves as a model substrate for developing and validating new synthetic methods for constructing fused nitrogen‑containing heterocycles. Its reactivity profile—including the nucleophilic 10‑amine and electrophilic positions on the phthalazine ring—makes it a versatile building block for diversity‑oriented synthesis [1].

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